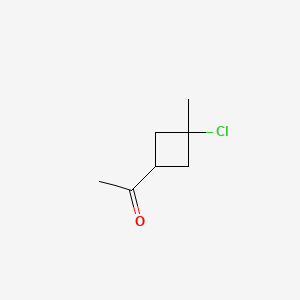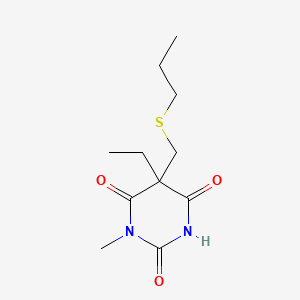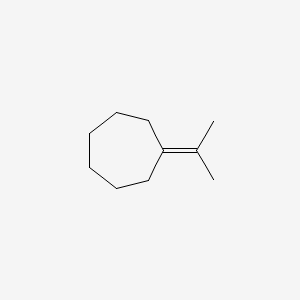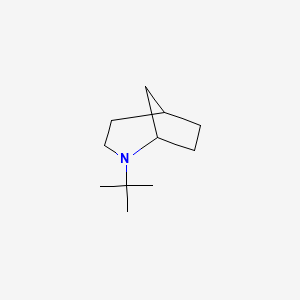
(E)-but-2-enoyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-But-2-enoyl bromide, also known as crotonyl bromide, is an organic compound with the molecular formula C4H5BrO. It is a derivative of crotonic acid where the hydroxyl group is replaced by a bromine atom. This compound is characterized by the presence of a double bond between the second and third carbon atoms, with the bromine atom attached to the second carbon. The (E) configuration indicates that the substituents on the double bond are on opposite sides, giving the molecule a trans configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-But-2-enoyl bromide can be synthesized through various methods. One common method involves the reaction of crotonic acid with phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions, where crotonic acid is heated with phosphorus tribromide, resulting in the formation of this compound and phosphorous acid as a byproduct.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-But-2-enoyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, resulting in the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form butadiene.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in non-polar solvents like carbon tetrachloride.
Major Products Formed:
Nucleophilic Substitution: Substituted crotonic acid derivatives.
Elimination Reactions: Butadiene.
Addition Reactions: Dihalogenated or halogenated crotonic acid derivatives.
Applications De Recherche Scientifique
(E)-But-2-enoyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: this compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is employed in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-but-2-enoyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The double bond in the molecule allows for addition reactions with electrophiles. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects.
Molecular Targets and Pathways: this compound can interact with nucleophilic sites in biomolecules, such as the amino groups in proteins or the phosphate groups in nucleic acids. These interactions can alter the activity of enzymes, receptors, and other proteins, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Crotonic Acid: The parent compound of (E)-but-2-enoyl bromide, with a hydroxyl group instead of a bromine atom.
But-2-enoyl Chloride: Similar to this compound but with a chlorine atom instead of bromine.
But-2-enoyl Iodide: Similar to this compound but with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to its specific reactivity profile. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloride and iodide counterparts. Additionally, the (E) configuration provides distinct stereochemical properties that can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C4H5BrO |
|---|---|
Poids moléculaire |
148.99 g/mol |
Nom IUPAC |
(E)-but-2-enoyl bromide |
InChI |
InChI=1S/C4H5BrO/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ |
Clé InChI |
ZILJGEDLVRILOP-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/C(=O)Br |
SMILES canonique |
CC=CC(=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)

![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)




![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)


![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)
